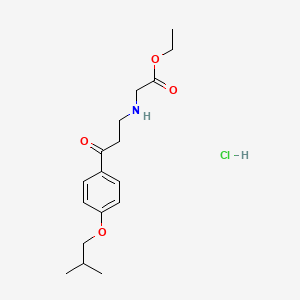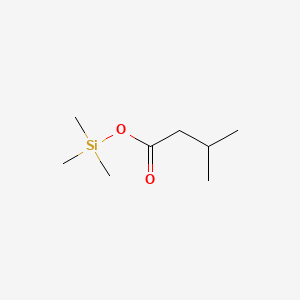
Butanoic acid, 3-methyl-, trimethylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 3-methylbutyrate is an organic compound that belongs to the class of esters. It is characterized by the presence of a trimethylsilyl group attached to a 3-methylbutyrate moiety. This compound is often used in organic synthesis due to its unique properties, such as increased volatility and stability, which make it suitable for various applications in chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylsilyl 3-methylbutyrate can be synthesized through the reaction of 3-methylbutyric acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
3-Methylbutyric acid+Trimethylsilyl chloride→Trimethylsilyl 3-methylbutyrate+HCl
Industrial Production Methods
On an industrial scale, the production of trimethylsilyl 3-methylbutyrate involves similar reaction conditions but is carried out in larger reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 3-methylbutyrate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids to yield 3-methylbutyric acid and trimethylsilanol.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base, typically at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in anhydrous conditions.
Major Products Formed
Hydrolysis: 3-Methylbutyric acid and trimethylsilanol.
Reduction: 3-Methylbutanol.
Substitution: Various substituted esters depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 3-methylbutyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of carboxylic acids and alcohols.
Biology: Employed in the derivatization of biological samples for analysis by gas chromatography-mass spectrometry (GC-MS).
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the stability and solubility of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which trimethylsilyl 3-methylbutyrate exerts its effects is primarily through the formation of stable silyl ethers. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. This protection is achieved through the formation of a strong Si-O bond, which is resistant to many reagents but can be selectively removed under specific conditions, such as treatment with fluoride ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilyl acetate
- Trimethylsilyl propionate
- Trimethylsilyl butyrate
Uniqueness
Trimethylsilyl 3-methylbutyrate is unique due to the presence of the 3-methylbutyrate moiety, which imparts distinct chemical and physical properties compared to other trimethylsilyl esters. This uniqueness makes it particularly useful in applications where specific reactivity or stability is required.
Eigenschaften
CAS-Nummer |
55557-13-6 |
|---|---|
Molekularformel |
C8H18O2Si |
Molekulargewicht |
174.31 g/mol |
IUPAC-Name |
trimethylsilyl 3-methylbutanoate |
InChI |
InChI=1S/C8H18O2Si/c1-7(2)6-8(9)10-11(3,4)5/h7H,6H2,1-5H3 |
InChI-Schlüssel |
FEUVPJCEKKEDPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


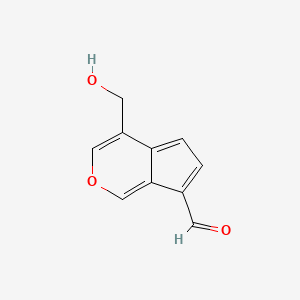

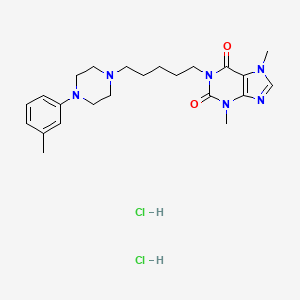

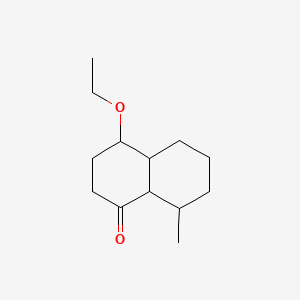
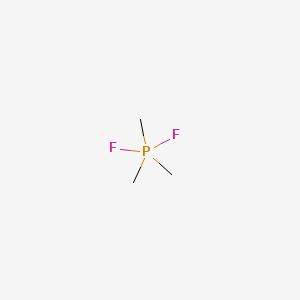
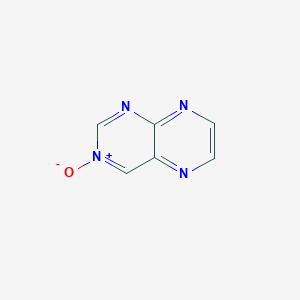


![Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate](/img/structure/B13794752.png)

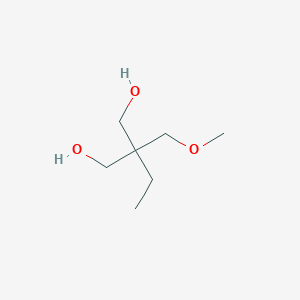
![1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13794759.png)
